molecular formula C7H15NO2 B15276332 2-(4-Aminooxan-4-yl)ethan-1-ol CAS No. 1394042-05-7

2-(4-Aminooxan-4-yl)ethan-1-ol

Cat. No.: B15276332
CAS No.: 1394042-05-7
M. Wt: 145.20 g/mol
InChI Key: ZEOHKGSTISGGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminooxan-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H15NO2 It is known for its unique structure, which includes an amino group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminooxan-4-yl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-aminotetrahydro-2H-pyran with ethylene oxide, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminooxan-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-(4-Aminooxan-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminooxan-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The oxane ring provides structural stability and can participate in hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminotetrahydro-2H-pyran-4-yl)ethanol
  • 2-(4-Aminotetrahydro-2H-pyran-4-yl)ethanamine

Uniqueness

2-(4-Aminooxan-4-yl)ethan-1-ol is unique due to its specific combination of an amino group and an oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

1394042-05-7

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(4-aminooxan-4-yl)ethanol

InChI

InChI=1S/C7H15NO2/c8-7(1-4-9)2-5-10-6-3-7/h9H,1-6,8H2

InChI Key

ZEOHKGSTISGGDR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.